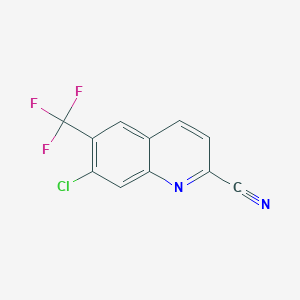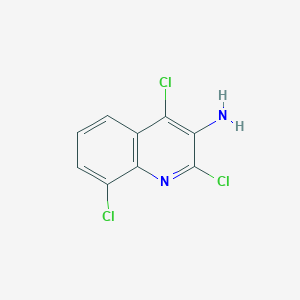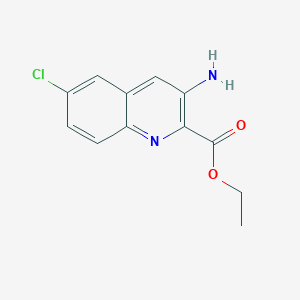![molecular formula C14H20O4 B11862027 (1R,3S,5S,7S)-Methyl spiro[adamantane-2,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B11862027.png)
(1R,3S,5S,7S)-Methyl spiro[adamantane-2,2'-[1,3]dioxolane]-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,3S,5S,7s)-Methyl spiro[adamantane-2,2’-[1,3]dioxolane]-5-carboxylate is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S,5S,7s)-Methyl spiro[adamantane-2,2’-[1,3]dioxolane]-5-carboxylate typically involves multiple steps, starting from adamantane derivatives. The key steps include:
Formation of the spiro[adamantane-2,2’-[1,3]dioxolane] core: This is achieved through a reaction between adamantane and a suitable dioxolane precursor under acidic conditions.
Introduction of the carboxylate group: This step involves the esterification of the intermediate with methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3S,5S,7s)-Methyl spiro[adamantane-2,2’-[1,3]dioxolane]-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides.
Scientific Research Applications
rac-(1R,3S,5S,7s)-Methyl spiro[adamantane-2,2’-[1,3]dioxolane]-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biological processes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of rac-(1R,3S,5S,7s)-Methyl spiro[adamantane-2,2’-[1,3]dioxolane]-5-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological targets, potentially leading to novel therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,4R,5R)-spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-ol
- rac-1-[(1R,5S)-Spiro[bicyclo[3.2.0]heptane-2,2’-[1,3]dioxolan]-5-yl]methanamine
Uniqueness
rac-(1R,3S,5S,7s)-Methyl spiro[adamantane-2,2’-[1,3]dioxolane]-5-carboxylate is unique due to its adamantane core, which imparts rigidity and stability to the molecule. This makes it particularly useful in applications requiring robust and stable compounds.
Properties
Molecular Formula |
C14H20O4 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
methyl (3'S,5'R)-spiro[1,3-dioxolane-2,4'-adamantane]-1'-carboxylate |
InChI |
InChI=1S/C14H20O4/c1-16-12(15)13-6-9-4-10(7-13)14(11(5-9)8-13)17-2-3-18-14/h9-11H,2-8H2,1H3/t9?,10-,11+,13? |
InChI Key |
IJJBOFUSNCAQQK-VOZVASTJSA-N |
Isomeric SMILES |
COC(=O)C12C[C@H]3CC(C1)C[C@@H](C2)C34OCCO4 |
Canonical SMILES |
COC(=O)C12CC3CC(C1)C4(C(C3)C2)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11861990.png)
![4-Chloro-2-phenyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B11861991.png)



![2-Phenylbenzo[h]quinoline](/img/structure/B11862015.png)
![7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11862016.png)


